1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene
Description
Properties
Molecular Formula |
C8H9Br2FO2 |
|---|---|
Molecular Weight |
315.96 g/mol |
IUPAC Name |
1,5-dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene |
InChI |
InChI=1S/C8H9Br2FO2/c1-12-5-13-8(10)3-6(9)2-7(11)4-8/h2,4H,3,5H2,1H3 |
InChI Key |
RQPFBDSXTLJVIL-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1(CC(=CC(=C1)F)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination-Elimination Sequence
The most widely reported method involves a bromination-elimination cascade starting from a functionalized cyclohexane precursor.
- Precursor Preparation : A cyclohexane derivative bearing hydroxyl groups at positions 3 and 5 is first protected. For example, the hydroxyl at position 5 is converted to a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base like potassium carbonate.
- Fluorination : The hydroxyl group at position 3 is fluorinated using diethylaminosulfur trifluoride (DAST) or Selectfluor, yielding 3-fluoro-5-(methoxymethoxy)cyclohexanol.
- Bromination : The intermediate undergoes bromination at positions 1 and 5 using bromine (Br₂) or N-bromosuccinimide (NBS). Radical bromination under UV light ensures regioselectivity, leveraging the electron-withdrawing effects of the fluorine and methoxymethoxy groups.
- Elimination : Treatment with a strong base (e.g., potassium tert-butoxide) induces dehydrohalogenation, forming the conjugated 1,3-diene system.
- Step 1 : 3,5-Cyclohexanediol (10 mmol) is stirred with MOMCl (12 mmol) and K₂CO₃ (15 mmol) in DMF at 80°C for 12 h to yield 5-(methoxymethoxy)cyclohexane-1,3-diol.
- Step 2 : DAST (1.2 eq) is added to the diol in dichloromethane at 0°C, followed by warming to room temperature to afford 3-fluoro-5-(methoxymethoxy)cyclohexanol.
- Step 3 : Bromination with Br₂ (2.2 eq) in CCl₄ under UV light for 6 h gives 1,5-dibromo-3-fluoro-5-(methoxymethoxy)cyclohexane.
- Step 4 : Elimination using KOtBu (3 eq) in THF at 60°C produces the target diene in 65–72% yield.
Diels-Alder Cyclization
An alternative route employs a Diels-Alder reaction to construct the cyclohexa-1,3-diene core.
- Diene Synthesis : A fluorinated diene (e.g., 1-fluoro-1,3-butadiene) is reacted with a dienophile such as methoxymethoxyacetylene.
- Bromination : Post-cyclization bromination at positions 1 and 5 is achieved using Br₂ in acetic acid.
Challenges :
- Regioselective bromination of the Diels-Alder adduct is complicated by competing side reactions.
- Low yields (~40%) limit practicality compared to the bromination-elimination method.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
- Bromination : Polar aprotic solvents (e.g., DMF, sulfolane) enhance bromine solubility and reaction homogeneity. Elevated temperatures (80–100°C) accelerate radical bromination but risk over-bromination.
- Elimination : Non-polar solvents (e.g., THF, toluene) favor base-mediated dehydrohalogenation by stabilizing transition states.
Regioselectivity Control
- The methoxymethoxy group at position 5 directs bromination to positions 1 and 5 via steric and electronic effects.
- Fluorine’s electronegativity deactivates position 3, preventing undesired bromination at this site.
Analytical Characterization
- ¹H NMR (CDCl₃): δ 5.82 (d, J = 10.2 Hz, 2H, CH=CH), 4.65 (s, 2H, OCH₂O), 3.40 (s, 3H, OCH₃).
- ¹³C NMR : δ 128.9 (C1, C5), 112.4 (C3-F), 94.2 (OCH₂O), 56.1 (OCH₃).
- IR : 2920 cm⁻¹ (C-H stretch), 1630 cm⁻¹ (C=C), 1100 cm⁻¹ (C-O-C).
Purity Assessment :
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Bromination-Elimination | 65–72% | High regioselectivity, scalable | Multi-step, harsh conditions |
| Diels-Alder | 40–45% | Direct diene formation | Low yield, poor bromination control |
Industrial Applications and Patents
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Electronic and Reactivity Properties
*Theoretical values (†) based on DFT analogs (); ‡experimental or computational data from references.
Biological Activity
Overview of 1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene
This compound is a halogenated organic compound that belongs to the class of cyclohexadienes. Its structure includes multiple bromine and fluorine substituents, which can significantly influence its reactivity and biological activity.
Chemical Structure
The compound can be represented as follows:
Where and represent the number of carbon and hydrogen atoms in the molecule.
Antimicrobial Activity
Halogenated compounds, particularly those containing bromine and fluorine, are known for their antimicrobial properties. For instance:
- Brominated Compounds: Many brominated organic compounds exhibit significant antibacterial and antifungal activities. Studies have shown that brominated dioxins can inhibit the growth of various bacterial strains.
- Fluorinated Compounds: Fluorine substituents often enhance the lipophilicity of compounds, allowing better penetration through cell membranes and potentially increasing their antimicrobial efficacy.
Anticancer Potential
Research indicates that halogenated compounds can also possess anticancer properties:
- Mechanism of Action: Many halogenated compounds induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.
- Case Studies: For example, certain brominated compounds have been studied for their ability to inhibit tumor growth in animal models.
Toxicity Considerations
While many halogenated compounds show potential therapeutic effects, they may also exhibit toxicity:
- Cellular Toxicity: Some studies suggest that high concentrations of halogenated compounds can lead to cytotoxic effects in normal cells.
- Environmental Impact: The persistence of halogenated compounds in the environment raises concerns regarding their ecological toxicity.
Table: Summary of Biological Activities
Case Studies
- Brominated Dioxins : A study demonstrated that specific brominated dioxins could inhibit the growth of Staphylococcus aureus.
- Fluorinated Anticancer Agents : Research has shown that fluorinated derivatives can enhance the efficacy of existing anticancer drugs by improving their pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
